![molecular formula C8H12N2O B6233542 [2-(propan-2-yl)pyrimidin-5-yl]methanol CAS No. 954226-56-3](/img/no-structure.png)

[2-(propan-2-yl)pyrimidin-5-yl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

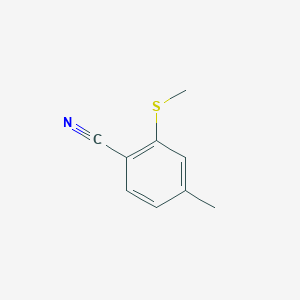

“[2-(propan-2-yl)pyrimidin-5-yl]methanol” is a chemical compound with the IUPAC name (2-isopropoxypyrimidin-5-yl)methanol . It has a molecular weight of 168.2 . The compound is typically stored at room temperature and appears as an oil .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “this compound”, often involves a series of reactions . For instance, a Diels–Alder reaction between key intermediates can lead to the formation of the correspondent compound . This compound can then be converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H12N2O2/c1-6(2)12-8-9-3-7(5-11)4-10-8/h3-4,6,11H,5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis

“this compound” is an oil at room temperature . It has a molecular weight of 168.2 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available data.Scientific Research Applications

Photochemical Reactions

K. Pfoertner's research on 4,6-dimethyl-2-pyrimidinol, which relates to "[2-(propan-2-yl)pyrimidin-5-yl]methanol," highlights its photochemical reactions in different solvents like methanol and 2-propanol. The study discusses the formation of various compounds through acid catalysis and reaction with nitrous acid (Pfoertner, 1975).

Crystal Structure Analysis

Gihaeng Kang et al. analyzed the crystal structure of a compound related to "this compound," focusing on its molecular arrangement and hydrogen bonding interactions. This study contributes to understanding the structural properties of pyrimidine-based compounds (Kang et al., 2015).

Nucleophilic Additions and Ligand Synthesis

Zheng and Hu's research describes the nucleophilic additions of compounds to 2-pyrimidinecarbonitrile, leading to in situ ligand synthesis. This study emphasizes the synthesis of a heterometallic Cu2Co2 cluster, showcasing the application of pyrimidine-based compounds in creating complex molecular structures (Zheng & Hu, 2021).

Synthesis of Novel Compounds

Sambaiah et al. have developed a synthesis procedure for novel 2,5-diphenyl-5H-chromeno[4,3-d]pyrimidin-5-ol and related compounds. This work demonstrates the versatility of pyrimidine-based compounds in synthesizing functionally diverse molecules (Sambaiah et al., 2017).

Solubility and Molecular Organization Studies

Matwijczuk et al. explored the molecular organization of a pyrimidine derivative in different solvents, including methanol. This research provides insights into how solvents impact the molecular behavior of pyrimidine-based compounds (Matwijczuk et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that pyrimidine derivatives have been reported to exhibit a wide range of pharmacological activities . They have been employed in the design of privileged structures in medicinal chemistry .

Mode of Action

Pyrimidine derivatives are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

It’s worth noting that pyrimidine derivatives have been reported to exhibit diverse types of biological and pharmaceutical activities .

Result of Action

Pyrimidine derivatives have been reported to exhibit diverse types of biological and pharmaceutical activities .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for [2-(propan-2-yl)pyrimidin-5-yl]methanol involves the reaction of 2-chloro-5-(propan-2-yl)pyrimidine with sodium methoxide in methanol, followed by reduction of the resulting intermediate with sodium borohydride.", "Starting Materials": [ "2-chloro-5-(propan-2-yl)pyrimidine", "sodium methoxide", "methanol", "sodium borohydride" ], "Reaction": [ "Step 1: Dissolve 2-chloro-5-(propan-2-yl)pyrimidine in methanol.", "Step 2: Add sodium methoxide to the reaction mixture and stir for several hours at room temperature.", "Step 3: Quench the reaction with water and extract the product with an organic solvent.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution.", "Step 5: Dissolve the resulting intermediate in methanol and add sodium borohydride.", "Step 6: Stir the reaction mixture at room temperature for several hours.", "Step 7: Quench the reaction with water and extract the product with an organic solvent.", "Step 8: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution to obtain [2-(propan-2-yl)pyrimidin-5-yl]methanol." ] } | |

CAS No. |

954226-56-3 |

Molecular Formula |

C8H12N2O |

Molecular Weight |

152.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.